N'-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide
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Overview
Description
N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide is an organic compound with the molecular formula C12H9ClN4O It is a derivative of pyrazine and is characterized by the presence of a chlorobenzylidene group attached to the pyrazine ring
Preparation Methods
N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide can be synthesized through the reaction of pyrazine-2-carboxylic acid hydrazide with 2-chlorobenzaldehyde in methanol . The reaction typically involves the following steps:
- Dissolving pyrazine-2-carboxylic acid hydrazide in methanol.
- Adding 2-chlorobenzaldehyde to the solution.
- Stirring the mixture at room temperature for several hours.
- Isolating the product by filtration and recrystallization.
Chemical Reactions Analysis
N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorobenzylidene group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential as an antimicrobial and antifungal agent.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with biological molecules, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide can be compared with other similar compounds, such as:
N’-(4-Chlorobenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide: This compound has a similar structure but with an imidazo[1,2-a]pyrazine ring instead of a pyrazine ring.
N’-(4-Methoxybenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide: This compound has a methoxy group instead of a chloro group. These similar compounds share some chemical properties but differ in their specific applications and reactivity due to the variations in their structures.
Properties
Molecular Formula |
C12H9ClN4O |
---|---|
Molecular Weight |
260.68 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9ClN4O/c13-10-4-2-1-3-9(10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+ |
InChI Key |
LNDUTWUPFXCQDD-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NC=CN=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)Cl |
Origin of Product |
United States |
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